Pentafluoro[(triisopropylsilyl)ethynyl]sulfur

Organofluorine chemistry Medicinal chemistry Synthetic methodology

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur, also known as (triisopropylsilyl)acetylene sulfur pentafluoride or TASP, is a bench-stable, liquid reagent that serves as a protected source of the pentafluorosulfanyl (SF5) alkyne motif. The compound combines an SF5 group—a highly electronegative (Pauling electronegativity 3.62) and lipophilic substituent—with a triisopropylsilyl (TIPS)-protected alkyne, enabling controlled release of the terminal SF5-alkyne under mild desilylation conditions.

Molecular Formula C11H21F5SSi
Molecular Weight 308.43 g/mol
CAS No. 474668-34-3
Cat. No. B1313789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluoro[(triisopropylsilyl)ethynyl]sulfur
CAS474668-34-3
Molecular FormulaC11H21F5SSi
Molecular Weight308.43 g/mol
Structural Identifiers
SMILESCC(C)[Si](C#CS(F)(F)(F)(F)F)(C(C)C)C(C)C
InChIInChI=1S/C11H21F5SSi/c1-9(2)18(10(3)4,11(5)6)8-7-17(12,13,14,15)16/h9-11H,1-6H3
InChIKeyOHFCQWVMVRPEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur (CAS 474668-34-3): A Triisopropylsilyl-Protected SF5-Alkyne Building Block for Organofluorine Synthesis


Pentafluoro[(triisopropylsilyl)ethynyl]sulfur, also known as (triisopropylsilyl)acetylene sulfur pentafluoride or TASP, is a bench-stable, liquid reagent that serves as a protected source of the pentafluorosulfanyl (SF5) alkyne motif [1]. The compound combines an SF5 group—a highly electronegative (Pauling electronegativity 3.62) and lipophilic substituent—with a triisopropylsilyl (TIPS)-protected alkyne, enabling controlled release of the terminal SF5-alkyne under mild desilylation conditions [2][3]. With a density of 1.076 g/mL at 25 °C and refractive index n20/D 1.414, TASP has emerged as a key reagent for accessing SF5-containing enamines, vinyl sulfides, and other fluorinated building blocks relevant to medicinal chemistry and agrochemical development .

Why Generic Substitution Fails: The Critical Role of TIPS Protection in Pentafluoro[(triisopropylsilyl)ethynyl]sulfur (TASP) Compared to Alternative SF5-Alkyne Reagents


Substituting TASP with a different SF5-alkyne precursor—such as the unprotected ethynylsulfur pentafluoride (HC≡C–SF5) or less hindered silyl-protected analogues—introduces significant operational and synthetic risks that directly impact laboratory safety, reaction efficiency, and product accessibility. Unprotected HC≡C–SF5 is a volatile, highly reactive gas that requires specialized handling and poses safety concerns for routine laboratory use [1]. Alternative silyl groups (e.g., TMS, TES, TBS) provide insufficient steric protection, leading to premature desilylation, lower reaction yields, or poor regioselectivity in downstream transformations [2]. The TIPS group in TASP confers a unique combination of bench stability, controlled reactivity under mild in situ protodesilylation conditions, and compatibility with air and moisture—features that directly enable the high-yielding, stereoselective hydroelementation protocols documented in Section 3 [3].

Quantitative Differentiation Evidence: Pentafluoro[(triisopropylsilyl)ethynyl]sulfur (TASP) vs. Alternative SF5-Alkyne Building Blocks


Bench-Top Hydroamination to α-SF5 Enamines: TASP Enables Up to 95% Yield Under Air, Avoiding Toxic Gas Handling

TASP enables a bench-top, two-step cascade reaction (protodesilylation followed by hydroamination) to access α-SF5-enamines in up to 95% isolated yield under mild conditions (room temperature, air atmosphere). In contrast, the direct hydroamination of unprotected HC≡C–SF5 would require handling of a highly toxic, gaseous reagent and specialized equipment. Alternative silyl-protected SF5-alkynes with smaller protecting groups (e.g., TMS, TES) undergo premature desilylation or provide lower yields due to reduced steric stabilization [1].

Organofluorine chemistry Medicinal chemistry Synthetic methodology

Hydrothiolation to β-SF5 Vinyl Sulfides: TASP Achieves 99% Yield with Exclusive (Z)-Diastereoselectivity

Under bench-top conditions, TASP undergoes hydrothiolation with a range of thiols to produce Z-configured β-pentafluorosulfanylated vinyl sulfides in yields up to 99% with exclusive (Z)-diastereoselectivity. The TIPS group provides sufficient steric bulk to direct regio- and stereoselectivity, a level of control not achievable with less hindered silyl groups or the unprotected alkyne [1].

Organosulfur chemistry Stereoselective synthesis Vinyl sulfides

Physical Form and Bench Stability: TASP is a Liquid with Boiling Point 35 °C, Enabling Routine Laboratory Handling vs. Gaseous Unprotected SF5-Alkyne

TASP is a liquid at room temperature with a boiling point of 35 °C, density 1.076 g/mL, and refractive index n20/D 1.414 . In stark contrast, unprotected ethynylsulfur pentafluoride (HC≡C–SF5) is a highly volatile gas that requires specialized vacuum-line or Schlenk techniques for safe handling [1]. The TIPS group transforms an otherwise gaseous, hazardous reagent into a bench-stable liquid that can be weighed and transferred using standard laboratory equipment.

Reagent handling Laboratory safety Synthetic accessibility

SF5 Group Electronegativity and Lipophilicity: Quantitative Superiority of SF5 over CF3 for Bioisosteric Replacement

The SF5 group exhibits a Pauling electronegativity of 3.62, significantly higher than the trifluoromethyl (CF3) group (3.36), resulting in stronger electron-withdrawing character [1]. Additionally, the SF5 moiety is substantially more lipophilic than CF3, with a Hansch π value estimated at +1.23 for SF5 compared to +0.88 for CF3 [2]. These differences translate into enhanced metabolic stability and membrane permeability when SF5 replaces CF3 in drug candidates.

Medicinal chemistry Bioisosteres Fluorine chemistry

Patent-Protected Synthetic Utility: TASP is Explicitly Claimed as a Precursor for SF5-Containing Liquid Crystals, Surfactants, and Bioactive Compounds

U.S. Patent 6,479,645 specifically claims sulfurpentafluoride compounds bearing a hindered silyl group—exemplified by TASP—as precursors for liquid crystal components, surfactants, and bioactive compounds in agrochemical and pharmaceutical compositions [1]. The patent highlights that the hindered silyl group (TIPS) imparts enhanced stability and enables high-yielding synthetic routes, differentiating TASP from less sterically protected analogues that are not covered by the same claims or lack comparable utility.

Liquid crystals Surfactants Agrochemicals Pharmaceuticals

Optimal Application Scenarios for Pentafluoro[(triisopropylsilyl)ethynyl]sulfur (TASP) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of α-SF5-Enamines and β-SF5 Vinyl Sulfides as Bioisosteric Building Blocks

Medicinal chemists seeking to replace CF3, tBu, NO2, or halogen substituents with the more electronegative and lipophilic SF5 group should utilize TASP as the entry point for α-SF5-enamines and β-SF5 vinyl sulfides. The documented bench-top hydroamination (up to 95% yield) and hydrothiolation (up to 99% yield, exclusive Z-selectivity) protocols provide reliable, high-yielding access to these scaffolds without requiring specialized gas-handling equipment [1][2]. This scenario is particularly valuable for early-stage drug discovery where rapid analogue synthesis and functional group diversification are paramount.

Agrochemical Research: Construction of SF5-Containing Heterocycles with Enhanced Metabolic Stability

The SF5 group's superior lipophilicity (Hansch π ~ +1.23 vs. CF3 +0.88) and strong electron-withdrawing character make it an attractive motif for agrochemical candidates requiring improved membrane permeability and metabolic stability [1]. TASP serves as a modular platform for constructing SF5-substituted heterocycles—including pyrroles, thiophenes, and other nitrogen/sulfur-containing rings—via cycloaddition and hydroelementation reactions [2]. The reagent's liquid physical form and bench-top compatibility enable agrochemical research teams to explore SF5 chemistry without investing in specialized gas-handling infrastructure.

Functional Materials: Synthesis of SF5-Functionalized Liquid Crystals and Surfactants

The high electronegativity (Pauling 3.62) and unique steric profile of the SF5 group impart desirable properties to liquid crystals and surfactants, including low surface energy, high chemical resistance, and thermal stability [1]. TASP is explicitly claimed in U.S. Patent 6,479,645 as a precursor for such materials, and its TIPS protection enables controlled incorporation of the SF5-alkyne unit into larger molecular architectures via successive hydroelementation and cross-coupling reactions [2]. Industrial R&D groups focused on advanced materials should prioritize TASP as a validated, patent-protected entry point to SF5-containing functional molecules.

Academic and Industrial Methodology Development: Expanding the SF5 Toolbox via Bench-Top Protocols

The development of robust, bench-top protocols using TASP (hydroamination, hydrothiolation, and related hydroelementations) has lowered the barrier to SF5 chemistry for both academic and industrial laboratories [1]. Methodologists aiming to discover new SF5-based transformations or to integrate SF5 groups into complex molecular frameworks should adopt TASP as the preferred SF5-alkyne source. Its commercial availability, liquid form, and documented performance (up to 99% yield, high stereoselectivity) ensure reproducibility and scalability, enabling the broader scientific community to contribute to the growing field of pentafluorosulfanyl chemistry [2].

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